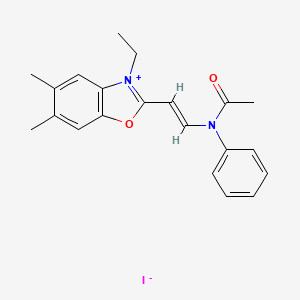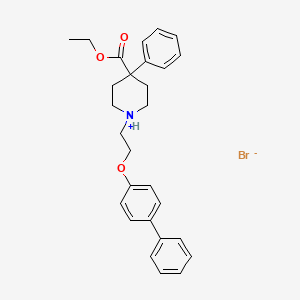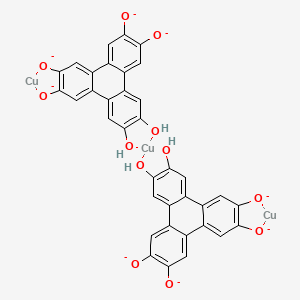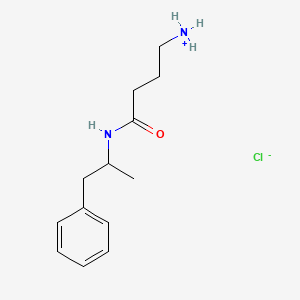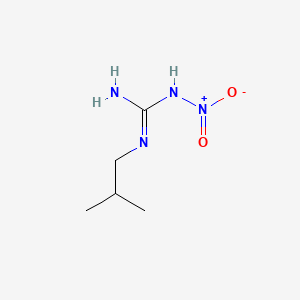
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt is a chemical compound with a complex structure. It is a derivative of 2-Pentanol, 4-methyl-, which is also known as 4-Methyl-2-pentanol. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt involves multiple steps. Initially, 2-Pentanol, 4-methyl- is reacted with hydrogen phosphorodithioate under controlled conditions to form the intermediate compound. This intermediate is then reacted with lead(2+) salts to form the final product. The reaction conditions typically involve specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure consistent quality and yield. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential to monitor the reaction progress and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can yield a wide range of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It is used in the production of lubricants, additives, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, altering their function and activity. This interaction can lead to various biochemical effects, including enzyme inhibition, metal chelation, and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-pentanol: A precursor to the compound, used in similar applications.
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, sodium salt: A similar compound with sodium instead of lead, used in different industrial applications.
Methyl isobutyl carbinol: Another related compound with similar chemical properties.
Uniqueness
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt is unique due to its specific lead(2+) salt form, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including industrial chemistry and scientific research.
Propiedades
Número CAS |
20383-42-0 |
|---|---|
Fórmula molecular |
C24H54O4P2PbS4+2 |
Peso molecular |
804 g/mol |
Nombre IUPAC |
bis(4-methylpentan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane;lead(2+) |
InChI |
InChI=1S/2C12H27O2PS2.Pb/c2*1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h2*9-12H,7-8H2,1-6H3,(H,16,17);/q;;+2 |
Clave InChI |
ZLNDRELLNQEJHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)OP(=S)(OC(C)CC(C)C)S.CC(C)CC(C)OP(=S)(OC(C)CC(C)C)S.[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


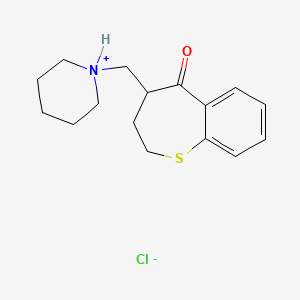
![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)

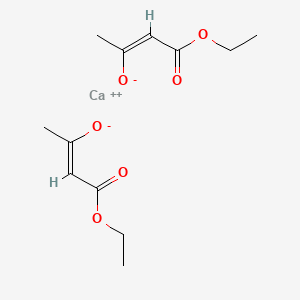
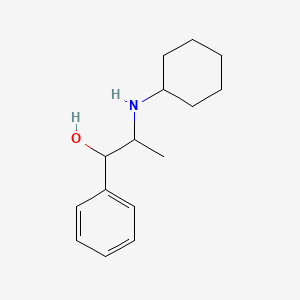
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
